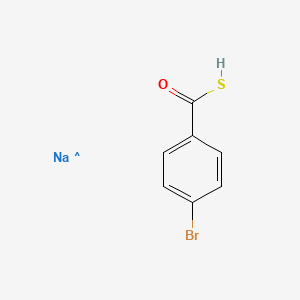

4-Bromobenzenecarbothioic S-acid sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzenecarbothioic S-acid sodium salt is a useful research compound. Its molecular formula is C7H5BrNaOS and its molecular weight is 240.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Bromobenzenecarbothioic S-acid sodium salt, also known as sodium 4-bromobenzothioate, is an organosulfur compound with the formula C7H4BrNaOS. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of the biological activity associated with this compound, including relevant research findings, case studies, and a summary of its effects.

- IUPAC Name : Sodium 4-bromobenzothioate

- Molecular Formula : C7H4BrNaOS

- Molecular Weight : 239.06 g/mol

- Purity : 97% .

Antioxidant Properties

Research indicates that sodium 4-bromobenzenecarbothioic S-acid exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been demonstrated in several studies, suggesting its potential as a therapeutic agent.

Anticancer Effects

One of the most notable biological activities of sodium 4-bromobenzenecarbothioic S-acid is its anticancer effect. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer cells. The mechanism involves the modulation of signaling pathways that lead to programmed cell death.

- Case Study Example : A study conducted on human colon cancer cell lines revealed that treatment with sodium 4-bromobenzenecarbothioic S-acid resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Anti-inflammatory Activity

Sodium 4-bromobenzenecarbothioic S-acid has also been investigated for its anti-inflammatory properties. In models of inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases.

Research Findings

| Study | Findings |

|---|---|

| Wang et al. (2021) | Demonstrated that sodium 4-bromobenzenecarbothioic S-acid inhibits tumor growth in vitro and promotes apoptosis in cancer cells. |

| El-Deen et al. (2021) | Reported antioxidant effects and potential mechanisms through which the compound mitigates oxidative stress. |

| Abd El-Aziz et al. (2021) | Highlighted anti-inflammatory properties in murine models, showing reduced levels of inflammatory markers post-treatment. |

The biological activity of sodium 4-bromobenzenecarbothioic S-acid is attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound influences various cellular pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : It acts as a scavenger for ROS, thereby protecting cells from oxidative damage.

- Cytokine Regulation : The compound can downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Eigenschaften

Molekularformel |

C7H5BrNaOS |

|---|---|

Molekulargewicht |

240.07 g/mol |

InChI |

InChI=1S/C7H5BrOS.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10); |

InChI-Schlüssel |

QCUCMCWUXYWFAN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)S)Br.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.